Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
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Overview
Description
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkenyl and alkynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkenyl and alkynyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s alkenyl and alkynyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Prop-2-yn-1-ol
- Prop-2-en-1-amine
Uniqueness
Diethyl (pent-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkenyl and alkynyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
656234-72-9 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
diethyl 2-pent-1-enyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C15H22O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h10,12H,5,7-9H2,1-4H3 |
InChI Key |
SSZCVBKEOPLMJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C#CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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